molecular formula C27H15N3O6 B11561649 (9Z)-9-(9H-fluoren-2-ylmethylidene)-2,4,7-trinitro-9H-fluorene

(9Z)-9-(9H-fluoren-2-ylmethylidene)-2,4,7-trinitro-9H-fluorene

Cat. No.: B11561649
M. Wt: 477.4 g/mol
InChI Key: XNWFIGMQGJHVFZ-RMORIDSASA-N
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Description

(9Z)-9-[(9H-FLUOREN-2-YL)METHYLIDENE]-2,4,7-TRINITRO-9H-FLUORENE is a complex organic compound characterized by its unique structure, which includes a fluorene core substituted with nitro groups and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z)-9-[(9H-FLUOREN-2-YL)METHYLIDENE]-2,4,7-TRINITRO-9H-FLUORENE typically involves multi-step organic reactions. The starting material, 9H-fluorene, undergoes nitration to introduce nitro groups at specific positions. This is followed by a condensation reaction with an aldehyde to form the methylene bridge. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and the potential for explosive reactions.

Chemical Reactions Analysis

Types of Reactions

(9Z)-9-[(9H-FLUOREN-2-YL)METHYLIDENE]-2,4,7-TRINITRO-9H-FLUORENE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.

    Reduction: Reduction reactions can remove nitro groups or reduce them to amines.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(9Z)-9-[(9H-FLUOREN-2-YL)METHYLIDENE]-2,4,7-TRINITRO-9H-FLUORENE has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (9Z)-9-[(9H-FLUOREN-2-YL)METHYLIDENE]-2,4,7-TRINITRO-9H-FLUORENE involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the methylene bridge and fluorene core provide structural stability. These interactions can affect various biochemical pathways, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 9H-FLUOREN-2-YL ISOCYANATE
  • 9H-FLUOREN-2-YL METHANESULFONATE
  • 9H-FLUOREN-2-YL 4-METHYLBENZOATE

Uniqueness

Compared to similar compounds, (9Z)-9-[(9H-FLUOREN-2-YL)METHYLIDENE]-2,4,7-TRINITRO-9H-FLUORENE is unique due to its combination of nitro groups and a methylene bridge. This structure provides distinct chemical reactivity and potential applications that are not observed in its analogs. The presence of multiple nitro groups also enhances its ability to participate in redox reactions, making it a valuable compound for various scientific studies.

Properties

Molecular Formula

C27H15N3O6

Molecular Weight

477.4 g/mol

IUPAC Name

(9Z)-9-(9H-fluoren-2-ylmethylidene)-2,4,7-trinitrofluorene

InChI

InChI=1S/C27H15N3O6/c31-28(32)18-6-8-22-24(12-18)23(25-13-19(29(33)34)14-26(27(22)25)30(35)36)10-15-5-7-21-17(9-15)11-16-3-1-2-4-20(16)21/h1-10,12-14H,11H2/b23-10-

InChI Key

XNWFIGMQGJHVFZ-RMORIDSASA-N

Isomeric SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)/C=C\4/C5=C(C=CC(=C5)[N+](=O)[O-])C6=C4C=C(C=C6[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C=C4C5=C(C=CC(=C5)[N+](=O)[O-])C6=C4C=C(C=C6[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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